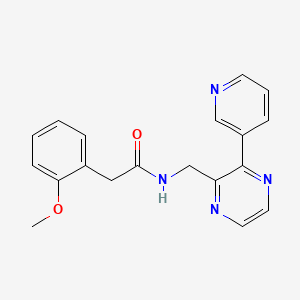
1-(4-chlorophenyl)-4-(1-nitronaphthalen-2-yl)-3-(trifluoromethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Chlorophenyl)-4-(1-nitronaphthalen-2-yl)-3-(trifluoromethyl)-1H-pyrazole, also known as CNP-TFP, is a novel pyrazole compound with potential applications in medicinal chemistry and drug discovery. CNP-TFP is a member of the nitronaphthalene family, and it has a unique structure that combines a 1-chloro-4-nitronaphthalene core with a trifluoromethyl substituent on the pyrazole ring. CNP-TFP has been shown to possess a wide range of biological activities, including anti-inflammatory, antifungal, and antiviral effects.
Scientific Research Applications
Environmental Impact and Degradation Processes
Chlorophenols and Municipal Solid Waste Incineration
Chlorophenols (CPs), which share a component of the chemical structure , have been identified as precursors to dioxins in municipal solid waste incineration (MSWI). These compounds are products of incomplete combustion and may generate through various pathways, including de novo synthesis and chlorination of selected polycyclic aromatic hydrocarbons (PAHs). Their environmental behavior, formation mechanisms, and correlation with dioxin concentrations highlight the importance of understanding the fate of chlorinated compounds in waste management and pollution control processes (Peng et al., 2016).
Therapeutic Potential
Anti-inflammatory and Antibacterial Applications
Trifluoromethylpyrazoles, closely related to the core structure of the compound , have gained attention for their anti-inflammatory and antibacterial properties. The specific location of the trifluoromethyl group on the pyrazole nucleus significantly influences the activity profile of these compounds. This has led to the exploration of trifluoromethylpyrazoles as potential candidates for developing new anti-inflammatory and antibacterial agents with minimal side effects (Kaur, Kumar, & Gupta, 2015).
Environmental Persistence and Toxicity
Polychlorinated Naphthalenes and Human Exposure
Studies on polychlorinated naphthalenes (PCNs), which share structural elements with the compound of interest, indicate toxicological similarities with other well-known environmental contaminants like dioxins and PCBs. The review underscores the need for further investigation into the dietary intake and potential health effects of PCNs, reflecting the broader concern regarding the environmental and health impacts of chlorinated aromatic compounds (Domingo, 2004).
properties
IUPAC Name |
1-(4-chlorophenyl)-4-(1-nitronaphthalen-2-yl)-3-(trifluoromethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClF3N3O2/c21-13-6-8-14(9-7-13)26-11-17(19(25-26)20(22,23)24)16-10-5-12-3-1-2-4-15(12)18(16)27(28)29/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUYJYCARLORSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])C3=CN(N=C3C(F)(F)F)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 7-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B2737176.png)
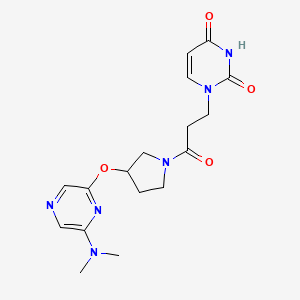
![N-[1-(1-Methylpyrrol-2-yl)propan-2-yl]prop-2-enamide](/img/structure/B2737179.png)
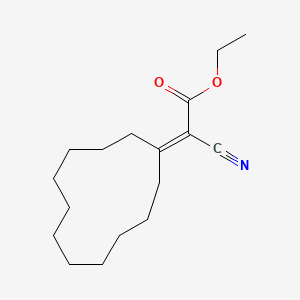
![N-({1-[2-(4-ethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2737185.png)
![N-[3-(trifluoromethyl)phenyl]-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide](/img/structure/B2737186.png)
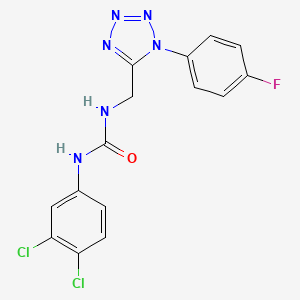
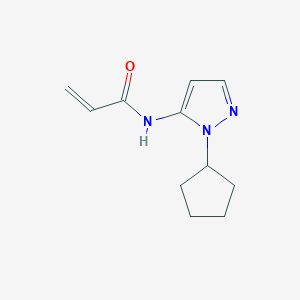
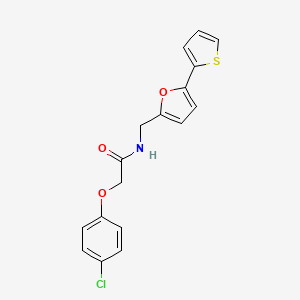
![8-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-3-methyl-7-propylpurine-2,6-dione](/img/structure/B2737193.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-chlorophenylsulfonamido)propanamide](/img/structure/B2737197.png)
